4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline 4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13392029
InChI: InChI=1S/C11H11BrF3N/c12-10-4-3-8(16-6-7-1-2-7)5-9(10)11(13,14)15/h3-5,7,16H,1-2,6H2
SMILES: C1CC1CNC2=CC(=C(C=C2)Br)C(F)(F)F
Molecular Formula: C11H11BrF3N
Molecular Weight: 294.11 g/mol

4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC13392029

Molecular Formula: C11H11BrF3N

Molecular Weight: 294.11 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline -

Specification

Molecular Formula C11H11BrF3N
Molecular Weight 294.11 g/mol
IUPAC Name 4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline
Standard InChI InChI=1S/C11H11BrF3N/c12-10-4-3-8(16-6-7-1-2-7)5-9(10)11(13,14)15/h3-5,7,16H,1-2,6H2
Standard InChI Key FUWQKHFTLJYDRO-UHFFFAOYSA-N
SMILES C1CC1CNC2=CC(=C(C=C2)Br)C(F)(F)F
Canonical SMILES C1CC1CNC2=CC(=C(C=C2)Br)C(F)(F)F

Introduction

Structural and Chemical Characteristics

The molecular formula of 4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is C₁₁H₁₀BrF₃N, with a molecular weight of 303.11 g/mol. The bromine atom at the 4-position and trifluoromethyl group at the 3-position create a sterically hindered aromatic system, while the cyclopropylmethyl group introduces conformational rigidity to the amine moiety .

Electronic Effects

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, reducing electron density on the aromatic ring and directing electrophilic substitution reactions to specific positions. Bromine, as a moderately deactivating halogen, further stabilizes the ring through inductive effects .

Stereochemical Considerations

Synthetic Pathways

The synthesis of 4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline involves sequential functionalization of the aniline core. Key steps include bromination, trifluoromethylation, and N-alkylation.

Bromination of 3-(Trifluoromethyl)aniline

Bromination is typically achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF). This method selectively substitutes the para position due to the directing effects of the -NH₂ and -CF₃ groups :

3-(Trifluoromethyl)aniline+NBSDMF, 20°C4-Bromo-3-(trifluoromethyl)aniline(Yield: 92%)[5]\text{3-(Trifluoromethyl)aniline} + \text{NBS} \xrightarrow{\text{DMF, 20°C}} \text{4-Bromo-3-(trifluoromethyl)aniline} \quad (\text{Yield: 92\%})[5]

N-Alkylation with Cyclopropylmethyl Bromide

The primary amine is alkylated using cyclopropylmethyl bromide under basic conditions. Potassium carbonate (K₂CO₃) facilitates deprotonation, enabling nucleophilic substitution:

4-Bromo-3-(trifluoromethyl)aniline+Cyclopropylmethyl bromideK₂CO₃, DMFTarget Compound(Yield: 85–90%)[3]\text{4-Bromo-3-(trifluoromethyl)aniline} + \text{Cyclopropylmethyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} \quad (\text{Yield: 85–90\%})[3]

Physicochemical Properties

While experimental data for this specific compound are scarce, inferences can be drawn from analogous structures:

PropertyValue/DescriptionSource
SolubilityLow in water; high in DMSO, THF, DCM
Melting PointEstimated 95–105°C (decomposes)
LogP~3.8 (indicative of moderate lipophilicity)
StabilitySensitive to light; store under inert gas

Reactivity and Functionalization

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group resists further electrophilic substitution. The cyclopropylmethyl amine can undergo hydrolysis under acidic conditions to yield secondary amines .

Palladium-Catalyzed Coupling

In a Suzuki reaction, the brominated derivative reacts with arylboronic acids to form biaryl structures:

Target Compound+Ar-B(OH)2Pd(PPh₃)₄, Na₂CO₃Biaryl Product(Yield: 70–80%)[5]\text{Target Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Biaryl Product} \quad (\text{Yield: 70–80\%})[5]

Applications in Pharmaceutical Research

The compound’s hybrid structure makes it valuable in drug discovery:

Kinase Inhibition

The trifluoromethyl group enhances binding to ATP pockets in kinases, while the bromine atom allows for halogen bonding with protein residues. Preliminary studies on analogs show IC₅₀ values of <1 µM against tyrosine kinases.

Antimicrobial Activity

Cyclopropyl-containing analogs exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL).

Future Directions

Research priorities include:

  • Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • Proteolysis-Targeting Chimeras (PROTACs): Leveraging the bromine atom for linker attachment in targeted protein degradation.

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